molecular formula C18H17BrN4O2S B6492071 3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179488-69-7

3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No. B6492071
CAS RN: 1179488-69-7
M. Wt: 433.3 g/mol
InChI Key: JVEAWACGNJDVCT-UHFFFAOYSA-N
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Description

The compound “3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . They have profound importance in drug design, discovery, and development .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves the reaction of certain precursors with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol . The reaction is carried out in refluxing ethanol, in the presence of a catalytic amount of piperidine .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines include the bromination of certain precursors, followed by a reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .

Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further exploration is warranted to optimize its efficacy and minimize side effects .

Antimicrobial Applications

3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide demonstrates potent antimicrobial properties. It inhibits bacterial growth by disrupting cell membranes or interfering with essential metabolic pathways. Its activity against both Gram-positive and Gram-negative bacteria makes it a valuable candidate for novel antibiotics .

Analgesic and Anti-Inflammatory Effects

Studies indicate that this compound possesses analgesic and anti-inflammatory properties. It modulates pain perception and reduces inflammation by targeting specific receptors or pathways. Researchers are exploring its potential as a non-opioid analgesic and anti-inflammatory agent .

Antioxidant Activity

The compound exhibits robust antioxidant effects, scavenging free radicals and protecting cells from oxidative damage. Its unique structure contributes to its radical-scavenging capacity. Antioxidants play a crucial role in preventing various diseases, making this compound an exciting area of research .

Antiviral Potential

Preliminary studies suggest that 3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide inhibits viral replication. It shows promise against RNA and DNA viruses, including influenza and herpes viruses. Further investigations are needed to elucidate its mode of action and optimize antiviral efficacy .

Enzyme Inhibitors

a. Carbonic Anhydrase Inhibitors The compound interacts with carbonic anhydrase enzymes, which are involved in pH regulation and ion transport. Targeting these enzymes has implications for treating conditions like glaucoma and epilepsy. b. Cholinesterase Inhibitors Potential applications in Alzheimer’s disease treatment due to its cholinesterase inhibition. c. Alkaline Phosphatase Inhibitors Relevant for bone health and metabolic disorders. d. Anti-Lipase Activity May aid in weight management and lipid metabolism. eAromatase Inhibitors: Investigated for breast cancer therapy .

Antitubercular Agents

Research highlights the compound’s activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. It disrupts essential cellular processes, making it a candidate for novel antitubercular drugs .

In silico pharmacokinetic and molecular modeling studies further enhance our understanding of its interactions and potential applications. Researchers continue to explore this compound’s therapeutic potential, aiming for rational drug design and multifunctional disease treatment .

Future Directions

The future directions in the research of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines could involve the development of new synthetic approaches, the exploration of their diverse pharmacological activities, and their potential use in the treatment of various diseases .

properties

IUPAC Name

3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S.BrH/c1-23-14-7-3-12(4-8-14)16-11-25-18-20-19-17(22(18)21-16)13-5-9-15(24-2)10-6-13;/h3-10H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEAWACGNJDVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=C(C=C4)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

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